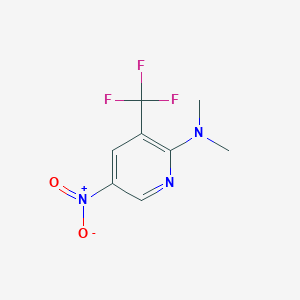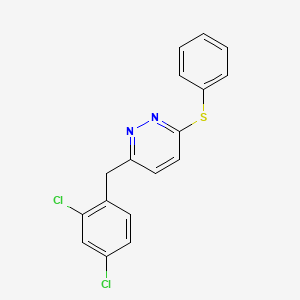![molecular formula C19H14F3N3O5S2 B2356980 2-((difluorométhyl)sulfonyl)-N-(2-(4-fluorophényl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 893937-22-9](/img/structure/B2356980.png)
2-((difluorométhyl)sulfonyl)-N-(2-(4-fluorophényl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((difluoromethyl)sulfonyl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C19H14F3N3O5S2 and its molecular weight is 485.45. The purity is usually 95%.
BenchChem offers high-quality 2-((difluoromethyl)sulfonyl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((difluoromethyl)sulfonyl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche pharmaceutique et développement de médicaments
Ce composé présente une gamme d’activités biologiques, ce qui en fait un candidat précieux pour la recherche pharmaceutique. Sa structure suggère une efficacité potentielle dans la modulation des protéines kinases, qui jouent un rôle essentiel dans la signalisation cellulaire et peuvent être ciblées pour traiter diverses maladies .
Science des matériaux
En raison de ses groupes sulfonyle et fluorophényle, ce composé pourrait être utilisé dans le développement de matériaux avancés. Ces matériaux pourraient avoir des applications dans la création de polymères haute performance avec une durabilité et une résistance chimique accrues .
Chimie agricole
Les composés contenant des groupes sulfonyle ont été utilisés comme herbicides et pesticides. Le composé en question pourrait être synthétisé et testé pour son efficacité dans la protection des cultures contre les ravageurs et les maladies, ce qui pourrait conduire à des pratiques agricoles plus durables .
Études biologiques
Le groupe difluorométhyle dans la structure du composé suggère qu’il pourrait être utilisé comme sonde ou marqueur biochimique. Il pourrait aider à suivre les voies biologiques ou à étudier la biodisponibilité et le métabolisme des médicaments dans les organismes .
Recherche sur le cancer
La capacité du composé à interagir avec la partie thiéno[3,4-c]pyrazole peut en faire un candidat pour des études anticancéreuses. Il pourrait être utilisé pour étudier son potentiel en tant qu’agent chimiothérapeutique, en particulier pour cibler des lignées cellulaires cancéreuses spécifiques .
Synthèse chimique de nouveaux composés
En tant que bloc de construction chimique polyvalent, ce composé pourrait être utilisé pour synthétiser un large éventail de nouveaux composés. Les chercheurs pourraient explorer sa réactivité et l’intégrer dans de nouvelles molécules ayant des propriétés potentiellement bénéfiques .
Chimie analytique
En chimie analytique, ce composé pourrait servir de standard ou de réactif dans le développement de nouveaux dosages. Sa structure unique pourrait être bénéfique en chromatographie ou en spectrométrie de masse pour détecter des analytes spécifiques .
Chimie de l’environnement
Le profil de stabilité et de réactivité du composé suggère qu’il pourrait être utile en chimie de l’environnement, éventuellement dans la dégradation des polluants ou dans la synthèse de produits chimiques respectueux de l’environnement .
Propriétés
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O5S2/c20-11-5-7-12(8-6-11)25-17(14-9-31(27,28)10-15(14)24-25)23-18(26)13-3-1-2-4-16(13)32(29,30)19(21)22/h1-8,19H,9-10H2,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDWWGMHHLMCIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4S(=O)(=O)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2356898.png)
![1-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-2-phenoxypropan-1-one](/img/structure/B2356900.png)




![N-[[2-(3,5-Dimethylphenyl)triazol-4-yl]methyl]-1-(1,4-dioxan-2-yl)methanamine;hydrochloride](/img/structure/B2356910.png)

![1-[(2-chlorophenyl)methyl]-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B2356913.png)
![N-[2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2356917.png)
![4-(4-fluorophenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2356918.png)
![N-(3-methoxypropyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2356919.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2356920.png)
